
4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 3-methylphenyl group and a pyrrolidin-2-yl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde, pyrrolidine, and imidazole.
Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization with imidazole under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
化学反応の分析
Types of Reactions
4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-(3-Methylphenyl)-1H-imidazole: Lacks the pyrrolidin-2-yl group.
2-(Pyrrolidin-2-yl)-1H-imidazole: Lacks the 3-methylphenyl group.
4-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole: Has a phenyl group instead of a 3-methylphenyl group.
Uniqueness
4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is unique due to the presence of both the 3-methylphenyl and pyrrolidin-2-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
5-(3-methylphenyl)-2-pyrrolidin-2-yl-1H-imidazole |
InChI |
InChI=1S/C14H17N3/c1-10-4-2-5-11(8-10)13-9-16-14(17-13)12-6-3-7-15-12/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17) |
InChIキー |
VCOFOVDXEMFFKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


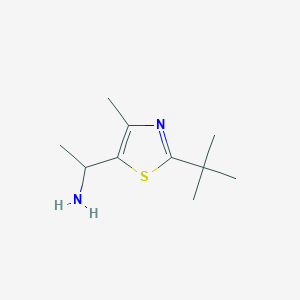
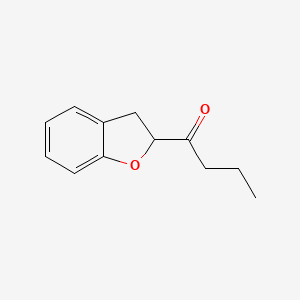
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol](/img/structure/B13159228.png)
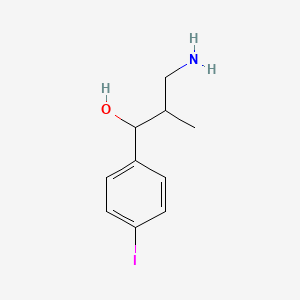

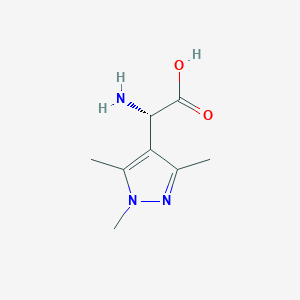
![2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid](/img/structure/B13159244.png)
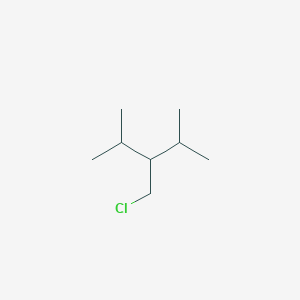

![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)
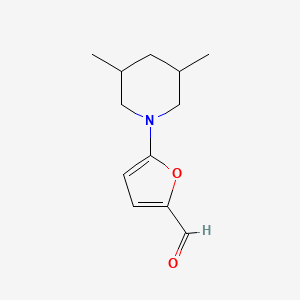
![2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)
![3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)

